Neuroprotective Potency (IC50) vs. Piracetam in Human Cortical Neurons
In a direct in vitro comparison using normal human cortical neurons challenged with 50 μM H₂O₂, the dipeptide scaffold (represented here by the ethyl ester prodrug Noopept/GVS-111) exhibited a dose-dependent neuroprotective effect with an IC50 value of 1.21 ± 0.07 μM [1]. In the same study, the standard nootropic piracetam demonstrated significantly lower neuroprotective efficacy, while the compound outperformed common antioxidants such as Vitamin E and propyl gallate. This IC50 value establishes a benchmark for the free acid's anticipated potency and is critical for researchers selecting a reference standard.
| Evidence Dimension | Neuroprotective IC50 (H₂O₂-induced degeneration) |
|---|---|
| Target Compound Data | IC50 = 1.21 ± 0.07 μM (data for ethyl ester prodrug, the immediate precursor to the free acid) |
| Comparator Or Baseline | Piracetam (significantly lower neuroprotection); Vitamin E; propyl gallate; s-PBN |
| Quantified Difference | Superior to piracetam and standard antioxidants |
| Conditions | Normal human cortical neurons treated with 50 μM H₂O₂ for 1h; dose range 10 nM – 100 μM |
Why This Matters
This quantitative IC50 value provides a critical benchmark for researchers procuring the free acid to validate in vitro neuroprotective assays and compare novel analogs.
- [1] Pelsman A, et al. GVS-111 prevents oxidative damage and apoptosis in normal and Down's syndrome human cortical neurons. Int J Dev Neurosci. 2003;21(3):117-24. DOI: 10.1016/S0736-5748(03)00031-5. View Source
